![molecular formula C19H24ClNO B3080947 4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride CAS No. 1093653-13-4](/img/structure/B3080947.png)
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1093653-13-4 . It has a molecular weight of 317.86 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride” is1S/C19H23NO.ClH/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18;/h1-9,18,20H,10-15H2;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.86 .Scientific Research Applications
DNA Binding and Cellular Applications
One of the prominent applications of compounds related to "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride" is their use in studying DNA interactions. The synthetic dye Hoechst 33258, which shares structural similarities with piperidine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding property makes Hoechst derivatives valuable in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, these compounds serve as a foundation for drug design, particularly in exploring the molecular basis for DNA sequence recognition and binding, highlighting their potential in rational drug development (Issar & Kakkar, 2013).
Pharmacological Research
In pharmacology, derivatives of piperidine, including those related to "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride," have been explored for their potential in treating various conditions. For example, the role of dopamine receptors in the pro-cognitive effects of certain peptides suggests that piperidine derivatives, through their interaction with dopamine receptor subtypes, could enhance memory in a brain region-specific manner. This indicates the utility of such compounds in neuropharmacology, especially in understanding ligand-receptor interactions and developing pharmacotherapies targeting cognitive functions (Braszko, 2010).
Synthetic Chemistry and Drug Development
The synthetic versatility of "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride" and its analogs is crucial in drug synthesis and development. These compounds are integral to the synthesis of complex pharmaceuticals, demonstrating their importance in creating drugs with favorable yields and commercial viability. For instance, the detailed synthesis routes of certain therapeutic agents underscore the critical role piperidine derivatives play in pharmaceutical manufacturing, providing a pathway for the industrial-scale production of medically significant compounds (Mi, 2015).
Safety and Hazards
properties
IUPAC Name |
4-[(4-benzylphenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18;/h1-9,18,20H,10-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHNYFCGACMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093653-13-4 | |
Record name | Piperidine, 4-[[4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093653-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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